Trichloro(2-ethylhexyl)silane

Descripción general

Descripción

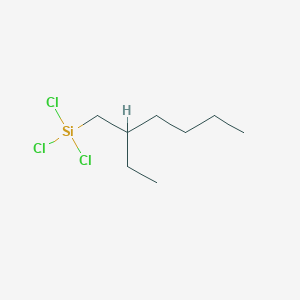

Trichloro(2-ethylhexyl)silane is an organosilicon compound with the chemical formula C12H25Cl3Si. It is a colorless liquid that is primarily used in the synthesis of other organosilicon compounds. This compound is known for its reactivity and is commonly used in various industrial and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trichloro(2-ethylhexyl)silane can be synthesized by reacting 2-ethylhexanol with silicon tetrachloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride. The general reaction is as follows:

C8H17OH+SiCl4→C8H17SiCl3+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where 2-ethylhexanol and silicon tetrachloride are combined under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion and to minimize the formation of by-products. The product is then purified through distillation to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Trichloro(2-ethylhexyl)silane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Reduction: Can be reduced to form silanes.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Nucleophiles such as alcohols, amines, or thiols.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

Hydrolysis: Silanols and hydrochloric acid.

Substitution: Organosilicon compounds with various functional groups.

Reduction: Silanes

Aplicaciones Científicas De Investigación

Silane Coupling Agents

One of the primary applications of TEHSi is as a silane coupling agent. Silane coupling agents are crucial in improving the bonding between organic polymers and inorganic materials, such as glass fibers and fillers in composite materials. They facilitate the formation of durable interfaces that enhance mechanical properties.

Applications in Composite Materials:

- Adhesion Improvement: TEHSi enhances the adhesion properties of composites used in construction and automotive industries.

- Mechanical Property Enhancement: Studies have shown that incorporating TEHSi into polymer matrices significantly improves tensile strength and impact resistance .

| Application Area | Benefits | Example Materials |

|---|---|---|

| Construction | Improved adhesion | Concrete, masonry |

| Automotive | Enhanced durability | Composite panels |

| Electronics | Better insulation properties | Circuit boards |

Surface Modification

TEHSi is widely used for surface modification of various substrates. The compound can form self-assembled monolayers (SAMs) on surfaces, which alter their chemical and physical properties.

Case Study:

In a study focusing on the modification of silica surfaces with TEHSi, it was found that the treatment resulted in enhanced hydrophobicity and improved compatibility with organic polymers. This modification is particularly beneficial in applications such as coatings and sealants where water resistance is critical .

Pharmaceutical Applications

TEHSi also finds applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity allows for the introduction of silicon into organic molecules, which can modify their pharmacological properties.

Case Study:

Research has demonstrated that TEHSi can be utilized to synthesize novel siloxane-based drugs that exhibit improved bioavailability and stability compared to their non-silicon counterparts .

Chemical Synthesis

In synthetic chemistry, TEHSi serves as a reagent in various reactions, including hydrosilylation processes. It is particularly effective in reactions that require silicon incorporation into organic frameworks.

Application Example:

TEHSi has been employed in hydrosilylation reactions with alkenes to produce functionalized silanes that serve as precursors for more complex organosilicon compounds. This application is vital for developing new materials with tailored properties for specific uses .

Environmental Applications

The potential for using TEHSi in environmental applications is emerging, particularly in water treatment processes where its silane functionality can assist in binding pollutants or enhancing filtration systems.

Research Insights:

Studies indicate that TEHSi-modified membranes exhibit improved selectivity and permeability for water purification applications, suggesting a promising avenue for future research .

Mecanismo De Acción

The mechanism of action of trichloro(2-ethylhexyl)silane involves its reactivity with various nucleophiles. The silicon atom in the compound is highly electrophilic due to the presence of three chlorine atoms, making it susceptible to nucleophilic attack. This reactivity allows it to form strong bonds with other atoms and molecules, facilitating the formation of a wide range of organosilicon compounds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparación Con Compuestos Similares

Trichlorosilane (HSiCl3): Used in the production of ultrapure silicon for the semiconductor industry.

Silicon tetrachloride (SiCl4): Used in the production of optical fibers and as a precursor for other silicon compounds.

Dichlorosilane (H2SiCl2): Used in the production of silicon-based materials and in chemical vapor deposition processes.

Uniqueness: Trichloro(2-ethylhexyl)silane is unique due to its specific structure, which includes a 2-ethylhexyl group. This structural feature imparts distinct physical and chemical properties, making it suitable for specialized applications in surface modification and the synthesis of complex organosilicon compounds .

Actividad Biológica

Trichloro(2-ethylhexyl)silane (TEHS) is a silane coupling agent that has garnered attention due to its potential biological activities, particularly in antimicrobial applications and its interactions with biological systems. This article reviews the existing literature on the biological activity of TEHS, focusing on its antimicrobial properties, potential toxicity, and applications in various fields.

- Molecular Formula: CHClSi

- Molecular Weight: 263.69 g/mol

- Physical State: Liquid

- Boiling Point: 150–155 °C

- Density: 1.08 g/cm³ at 20 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TEHS. It has been shown to exhibit significant activity against various pathogens, which can be attributed to its ability to disrupt microbial membranes and interfere with metabolic processes.

Case Studies

-

Study on Antimicrobial Efficacy:

- A study evaluated the effectiveness of TEHS against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using a standard broth dilution method.

- Results:

- S. aureus: MIC of 0.5% (v/v)

- E. coli: MIC of 1% (v/v)

-

Surface Coating Applications:

- TEHS has been used as a surface treatment agent to enhance the antimicrobial properties of various materials, including plastics and textiles.

- A comparative analysis showed that surfaces treated with TEHS exhibited a reduction in bacterial colonization by up to 99% compared to untreated controls.

Toxicological Profile

The biological activity of TEHS must be balanced with its toxicological effects. Exposure to silane compounds can lead to various health concerns:

- Inhalation Risks: TEHS can irritate the respiratory tract upon inhalation, leading to symptoms such as coughing and difficulty breathing.

- Skin Contact: Prolonged exposure can cause skin irritation or dermatitis.

- Environmental Impact: TEHS is classified as hazardous under the EU Globally Harmonized System due to its flammability and reactivity with water.

Table 1: Summary of Biological Activities of this compound

The antimicrobial activity of TEHS is believed to stem from its ability to form siloxane networks that disrupt cell membranes, leading to increased permeability and eventual cell lysis. Additionally, the hydrophobic nature of the compound allows it to interact effectively with lipid bilayers.

Propiedades

IUPAC Name |

trichloro(2-ethylhexyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl3Si/c1-3-5-6-8(4-2)7-12(9,10)11/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYZLXUWVUYXJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.